molecular formula C17H18N2O2S B4521169 N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-(thiophen-2-yl)acetamide

N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B4521169
M. Wt: 314.4 g/mol
InChI Key: LBSLDLRIDOOCDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound that features a pyrrolidinone ring, a thiophene ring, and an acetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Scientific Research Applications

N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-(thiophen-2-yl)acetamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Possible therapeutic applications, such as in drug development for targeting specific biological pathways.

    Industry: Use in the synthesis of materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.

    Attachment of the Thiophene Ring: This step might involve cross-coupling reactions such as Suzuki or Stille coupling.

    Formation of the Acetamide Group: This can be done through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (for electrophilic substitution) or organometallics (for nucleophilic substitution).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction might yield alcohols.

Mechanism of Action

The mechanism of action of N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-(thiophen-2-yl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide: Lacks the thiophene ring.

    N-(3-methylphenyl)-2-(thiophen-2-yl)acetamide: Lacks the pyrrolidinone ring.

    N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide: Lacks the thiophene ring.

Uniqueness

N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-(thiophen-2-yl)acetamide is unique due to the combination of the pyrrolidinone and thiophene rings, which may confer specific biological activities or chemical properties not found in similar compounds.

Properties

IUPAC Name

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-12-10-13(18-16(20)11-14-4-3-9-22-14)6-7-15(12)19-8-2-5-17(19)21/h3-4,6-7,9-10H,2,5,8,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSLDLRIDOOCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CC2=CC=CS2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-(thiophen-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-(thiophen-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-(thiophen-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-(thiophen-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-(thiophen-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-(thiophen-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.